molecular formula C10H12FN5O3 B8248724 5'-Fluoro-5'-deoxyadenosine CAS No. 731-98-6

5'-Fluoro-5'-deoxyadenosine

Cat. No.: B8248724
CAS No.: 731-98-6
M. Wt: 269.23 g/mol
InChI Key: QPVLKMICBYRPSX-KQYNXXCUSA-N
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Description

5'-deoxy-5'-fluoroadenosine is a member of adenosines and an organofluorine compound.
5'-Fluoro-5'-deoxyadenosine is a natural product found in Streptomyces cattleya with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVLKMICBYRPSX-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031716
Record name 5'-Deoxy-5'-fluoroadenosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731-98-6
Record name 5′-Deoxy-5′-fluoroadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Deoxy-5'-fluoroadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-DEOXY-5'-FLUOROADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJ6NC6D44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: The Pivotal Role of 5'-FDA in Streptomyces cattleya Fluorometabolism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5'-FDA in Streptomyces cattleya fluorometabolite pathway Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Biological fluorination is an evolutionary rarity.[1][2] Among the few organisms capable of forming carbon-fluorine (C–F) bonds, the bacterium Streptomyces cattleya stands as the primary model system.[3] At the heart of this metabolic anomaly lies 5'-fluoro-5'-deoxyadenosine (5'-FDA) , the first committed intermediate generated by the enzyme fluorinase.[4][5][6][7][8][9] This guide provides a rigorous technical analysis of the 5'-FDA pathway, detailing the mechanistic enzymology, downstream metabolic flux, and self-validating experimental protocols for its isolation and analysis.

Introduction: The Fluorination Singularity

While fluorine is the 13th most abundant element in the earth's crust, it is virtually absent from biochemistry due to the high hydration energy of the fluoride ion (


) and the extreme stability of the C–F bond. S. cattleya overcomes these thermodynamic barriers using a unique S-adenosyl-L-methionine (SAM) dependent pathways.

The synthesis of 5'-FDA represents the "fluorination singularity"—the transition from inorganic fluoride to organic fluorine. Understanding this step is critical for synthetic biology applications, including the development of fluorinated nucleoside analogs and PET imaging agents.

The Mechanistic Core: Fluorinase and 5'-FDA Synthesis

The enzyme fluorinase (this compound synthase, EC 2.5.1.[4][5][6][7][8][9][10]63) catalyzes the formation of 5'-FDA.[4][5][6][7][8][9][10] This reaction is distinct because it employs


 as a nucleophile rather than an electrophile.
Reaction Mechanism

The reaction proceeds via an


 mechanism:
  • Desolvation: The enzyme active site strips the hydration shell from the fluoride ion, a process energetically compensated by hydrogen bonding with active site residues (specifically Ser-158).

  • Nucleophilic Attack: The desolvated

    
     attacks the C-5' carbon of SAM.
    
  • Inversion of Configuration: The attack results in the displacement of L-methionine and the formation of 5'-FDA with inversion of configuration at the C-5' center.

Key Kinetic Insight: The reaction is reversible.[8] The equilibrium constant (


) is close to unity, though it slightly favors 5'-FDA synthesis. In vitro, the accumulation of 5'-FDA is often driven by the coupling of downstream enzymes or the removal of L-methionine.
Structural Determinants
  • Gene Locus: flA (SCATT_41540)

  • Cofactor Independence: Unlike many halogenases, fluorinase requires no redox cofactors (FADH2, etc.), relying solely on the chemical potential of SAM.

Pathway Dynamics: From 5'-FDA to Fluorometabolites

Once synthesized, 5'-FDA serves as the obligate precursor for all downstream fluorometabolites, specifically fluoroacetate and 4-fluorothreonine (4-FT) .[4][6][8] The pathway involves a salvage-like cycle that liberates the fluorinated ribose moiety.

The Metabolic Cascade
  • Phosphorolysis: 5'-FDA is cleaved by 5'-FDA phosphorylase (SCATT_41550) to yield adenine and 5-fluoro-5-deoxyribose-1-phosphate (5-FDR-1-P) .

  • Isomerization: 5-FDR-1-P is converted to 5-fluoro-5-deoxyribulose-1-phosphate by an isomerase (SCATT_20080).[11]

  • Aldol Cleavage: An aldolase cleaves the ribulose backbone to generate fluoroacetaldehyde , the toxic common intermediate.

  • Branching:

    • Oxidation: Fluoroacetaldehyde is oxidized by an aldehyde dehydrogenase (SCATT_41470) to Fluoroacetate .

    • Transaldolization: Fluoroacetaldehyde condenses with L-threonine (catalyzed by a PLP-dependent transaldolase, SCATT_p11780) to form 4-Fluorothreonine .[7][11]

Pathway Visualization

The following diagram illustrates the vector of fluorine through the S. cattleya metabolome.

FluorometabolitePathway cluster_0 Downstream Processing SAM S-Adenosyl-L-methionine (SAM) FDA This compound (5'-FDA) SAM->FDA Fluorinase (SCATT_41540) Fluoride Fluoride Ion (F-) Fluoride->FDA Fluorinase (SCATT_41540) FDR1P 5-Fluoro-5-deoxyribose- 1-phosphate FDA->FDR1P PNP-like Phosphorylase (SCATT_41550) FDRul1P 5-Fluoro-5-deoxyribulose- 1-phosphate FDR1P->FDRul1P Isomerase (SCATT_20080) FAld Fluoroacetaldehyde (Toxic Intermediate) FDRul1P->FAld Aldolase FAc Fluoroacetate FAld->FAc Aldehyde Dehydrogenase (SCATT_41470) FT 4-Fluorothreonine FAld->FT PLP-Transaldolase (SCATT_p11780)

Figure 1: The S. cattleya fluorometabolite pathway, highlighting the central role of 5'-FDA.

Experimental Protocols: Isolation and Validation

To study 5'-FDA, researchers must employ a rigorous isolation protocol that prevents enzymatic degradation or hydrolysis.

Self-Validating Fluorinase Assay Workflow

This protocol ensures the specific detection of 5'-FDA activity, distinguishing it from background signals.

Reagents:

  • Recombinant Fluorinase (purified from E. coli expression system).

  • Substrates: SAM (0.4 mM), KF (10 mM).

  • Buffer: 20 mM Potassium Phosphate, pH 7.8.

  • Control: Heat-inactivated enzyme.

Step-by-Step Methodology:

  • Enzyme Pre-treatment (Critical): Treat purified fluorinase with Adenine Deaminase prior to assay.[8]

    • Reasoning: Recombinant fluorinase often co-purifies with tightly bound adenosine/SAM. Adenine deaminase converts these contaminants to inosine, which does not bind the active site, ensuring true "apo" enzyme kinetics.[6][8]

  • Incubation: Mix Apo-Fluorinase (0.5 mg/mL) with SAM and KF. Incubate at 37°C for 1-4 hours.

  • Quenching: Terminate reaction by adding ice-cold ethanol (1:1 v/v) to precipitate protein. Centrifuge at 13,000 rpm for 10 min.

  • Analysis: Analyze supernatant via HPLC or

    
    F-NMR.
    
Analytical Validation
MethodTarget ParameterExpected Signal
HPLC Retention TimeElution at ~12.5 min (C18 column, MeOH/H2O gradient). Detection at 260 nm (Adenine chromophore).[4]

F-NMR
Chemical ShiftTriplet at -230 ppm (relative to CFCl3). Coupling constant

Hz.
LC-MS Mass-to-Charge[M+H]+ = 270.1 m/z.
Experimental Workflow Diagram

ExperimentalWorkflow Culture E. coli Expression (His-Tag Fluorinase) Lysis Lysis & Purification (Ni-NTA Affinity) Culture->Lysis Deaminase Adenine Deaminase Treatment Lysis->Deaminase Remove endogenous adenosine Reaction Incubation (SAM + KF, 37°C) Deaminase->Reaction Apo-Enzyme Quench Ethanol Quench & Centrifugation Reaction->Quench Analysis HPLC / 19F-NMR Validation Quench->Analysis Supernatant

Figure 2: Optimized workflow for Fluorinase activity assay, emphasizing the critical deaminase step.

Biotechnological Implications

The 5'-FDA pathway is a template for "green" organofluorine synthesis.

  • Substrate Promiscuity: The fluorinase enzyme accepts various SAM analogs, allowing for the enzymatic synthesis of 5'-fluoro-nucleoside analogs (e.g., 2'-deoxy-5'-FDA) which are difficult to synthesize chemically.

  • PET Imaging: The pathway has been adapted to incorporate

    
    , enabling the rapid synthesis of radiolabeled probes under mild physiological conditions.
    

References

  • Mechanism of Enzymatic Fluorination in Streptomyces cattleya. ACS Publications. Link

  • The 4-FT-FAc pathway from S. cattleya. ResearchGate. Link

  • Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2'-deoxyadenosine. PubMed Central.[8] Link

  • Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya. Natural Product Reports. Link

  • Insights Into Fluorometabolite Biosynthesis in Streptomyces Cattleya DSM46488 Through Genome Sequence and Knockout Mutants. PubMed. Link

Sources

Technical Guide: Metabolic Pathway of 5'-Deoxy-5'-Fluoroadenosine in Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-Deoxy-5'-fluoroadenosine (5'-FDA) represents a rare intersection between nucleoside metabolism and organofluorine chemistry. Unlike the vast majority of halogenated metabolites which are chlorinated or brominated, 5'-FDA contains the strongest single bond in organic chemistry: the carbon-fluorine (C-F) bond.

This guide details the bacterial catabolism of 5'-FDA, a pathway primarily elucidated in the actinomycete Streptomyces cattleya.[1] This pathway is not merely a detoxification route but a biosynthetic engine that converts the inert C-F bond of 5'-FDA into reactive building blocks like fluoroacetate and 4-fluorothreonine . For drug development professionals, understanding this pathway offers critical insights into fluorometabolite salvage , biocatalytic fluorination , and the design of nucleoside analogue prodrugs .

Molecular Architecture & Stability

The metabolic processing of 5'-FDA is governed by the unique electronic properties of the fluorine atom.

  • Bond Strength: The C-F bond energy (~116 kcal/mol) renders the 5'-position resistant to standard oxidative cleavage.

  • Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is close to that of oxygen (1.52 Å) or hydrogen (1.20 Å), allowing 5'-FDA to mimic 5'-deoxyadenosine or 5'-methylthioadenosine (MTA) in active sites.

  • The "DHAP Shunt" Parallel: The catabolism of 5'-FDA mimics the "DHAP shunt" (MTA salvage pathway) found in many bacteria, but requires specialized enzymes to handle the fluorinated intermediates.

The Metabolic Pathway: Step-by-Step Mechanism

The catabolism of 5'-FDA involves four critical enzymatic steps, transforming the nucleoside into a fluorinated sugar phosphate, which is then cleaved into two C2 and C3 fragments.

Step 1: Phosphorolysis (The Committed Step)
  • Enzyme: 5'-Fluoro-5'-deoxyadenosine phosphorylase (5'-FDAP) [EC 2.4.2.-]

  • Reaction: 5'-FDA + Phosphate

    
     Adenine + 5-Fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP)
    
  • Mechanism: This is a classic

    
    -like displacement. The enzyme stabilizes the oxocarbenium ion transition state. Unlike hydrolytic nucleosidases, this enzyme utilizes inorganic phosphate to cleave the glycosidic bond, conserving the energy of the bond in the sugar-phosphate.
    
  • Key Insight: In S. cattleya, this enzyme (encoded by flB or SCATT_41550) is specific for the fluorinated substrate, distinguishing it from the canonical MTA phosphorylase.

Step 2: Isomerization
  • Enzyme: 5-Fluoro-5-deoxyribose-1-phosphate isomerase (5-FDRPI)[2]

  • Reaction: 5-FDRP

    
     5-Fluoro-5-deoxy-D-ribulose-1-phosphate (5-FDRulP)
    
  • Mechanism: An aldose-ketose isomerization. The enzyme opens the furanose ring to the acyclic aldehyde form, performs a proton transfer to shift the carbonyl from C1 to C2, and re-closes or presents the acyclic form to the next enzyme.

Step 3: Retro-Aldol Cleavage
  • Enzyme: Fuculose-1-phosphate aldolase (Class II Aldolase)[3]

  • Reaction: 5-FDRulP

    
     Dihydroxyacetone phosphate (DHAP) + Fluoroacetaldehyde
    
  • Mechanism: A Class II aldolase mechanism utilizing a Zinc ion (

    
    ) to polarize the carbonyl group, facilitating the cleavage of the C3-C4 bond.
    
  • Product Fate:

    • DHAP: Enters glycolysis (central carbon metabolism).

    • Fluoroacetaldehyde: A highly toxic, reactive aldehyde that must be immediately processed.

Step 4: The Branch Point (Detoxification vs. Biosynthesis)

The unstable fluoroacetaldehyde is the divergence point for two distinct end-products:

  • Pathway A (Oxidation): Conversion to Fluoroacetate by an

    
    -dependent aldehyde dehydrogenase.
    
  • Pathway B (Transaldolase): Conversion to 4-Fluorothreonine by a PLP-dependent transaldolase (catalyzing a reaction with threonine/glycine).

Pathway Visualization (Graphviz)

FDA_Metabolism cluster_legend Legend key_sub Substrate/Intermediate key_enz Enzyme key_prod End Product SAM S-Adenosyl-L-methionine (SAM) Fluorinase Fluorinase (5'-FDA Synthase) SAM->Fluorinase Fluoride Fluoride (F-) Fluoride->Fluorinase FDA 5'-Deoxy-5'-fluoroadenosine (5'-FDA) FDAP 5'-FDA Phosphorylase (5'-FDAP) FDA->FDAP Fluorinase->FDA FDRP 5-Fluoro-5-deoxy-D-ribose 1-phosphate (5-FDRP) Isomerase 5-FDRP Isomerase FDRP->Isomerase Adenine Adenine FDAP->FDRP FDAP->Adenine FDRulP 5-Fluoro-5-deoxy-D-ribulose 1-phosphate (5-FDRulP) Aldolase Fuculose-1-phosphate Aldolase FDRulP->Aldolase Isomerase->FDRulP DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase->DHAP FAld Fluoroacetaldehyde (Toxic Intermediate) Aldolase->FAld Dehydrogenase Aldehyde Dehydrogenase (NAD+) FAld->Dehydrogenase Transaldolase PLP-Transaldolase FAld->Transaldolase FAc Fluoroacetate Dehydrogenase->FAc FT 4-Fluorothreonine Transaldolase->FT

Figure 1: The fluorometabolite pathway in Streptomyces cattleya, illustrating the conversion of SAM to 5'-FDA and its subsequent catabolism.[1]

Enzymology: 5'-FDA Phosphorylase (5'-FDAP)

The phosphorylase is the gatekeeper of the catabolic pathway. Understanding its kinetics is crucial for designing inhibitors or biocatalysts.

ParameterValue (approx. for S. cattleya)Notes
Substrate Specificity High for 5'-FDALow activity with 5'-chloro or 5'-hydroxy analogs.[4]

(5'-FDA)
20 - 50

Indicates high affinity, necessary for scavenging.
Mechanism Ping-Pong Bi-Bi (Ordered)Phosphate binds first; Ribose-1-P leaves last.
Inhibitors Immucillins (Transition state analogues)Potent inhibitors of the oxocarbenium transition state.

Structural Insight: The active site contains a hydrophobic pocket that specifically accommodates the 5'-fluorine atom, excluding the larger 5'-methylthio group of MTA in some specific variants, though promiscuity exists in other bacterial homologs.

Experimental Protocols

Protocol A: HPLC-Based Assay for 5'-FDAP Activity

This protocol measures the phosphorolysis of 5'-FDA by quantifying the release of Adenine.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5 (Phosphate serves as both buffer and substrate).

  • Substrate: 1 mM 5'-FDA (Synthesized via Fluorinase or purchased).

  • Enzyme: Purified recombinant 5'-FDAP (0.1 mg/mL).

  • Stop Solution: 10% Trichloroacetic acid (TCA) or 1M HCl.

Workflow:

  • Equilibration: Pre-warm 190

    
     of Phosphate Buffer at 37°C.
    
  • Initiation: Add 10

    
     of 5'-FDA stock (20 mM in DMSO). Add 5 
    
    
    
    of Enzyme.
  • Incubation: Incubate for 5, 10, 15, and 30 minutes.

  • Termination: Quench reaction with 50

    
     Stop Solution. Centrifuge at 12,000 x g for 5 min to remove protein precipitate.
    
  • Analysis: Inject 20

    
     of supernatant onto HPLC.
    

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

    
    , 4.6 x 150 mm).
    
  • Mobile Phase: Isocratic 10% Methanol / 90% Water (with 0.1% Formic Acid).

  • Detection: UV at 260 nm (Adenine

    
    ).
    
  • Quantification: Calculate Adenine peak area against a standard curve.

Protocol B: 19F-NMR Monitoring of Pathway Flux

Because fluorine has a spin of 1/2 and 100% natural abundance, NMR is the gold standard for tracking this pathway without destructive sampling.

  • Sample Prep: Use deuterated buffer (

    
     phosphate buffer).
    
  • Substrate: Add 5'-FDA (1-2 mM).

  • Enzyme Cocktail: Add 5'-FDAP, Isomerase, and Aldolase.

  • Acquisition: Monitor

    
     signals.
    
    • 5'-FDA: ~ -230 ppm (triplet).

    • 5-FDRP: ~ -225 ppm.

    • Fluoroacetate: -217 ppm (triplet).

  • Validation: The disappearance of the -230 ppm signal and appearance of -217 ppm confirms full pathway flux.

Applications in Drug Development

The enzymes of the 5'-FDA pathway are not limited to bacterial physiology; they are tools for synthetic biology.

  • Biocatalytic Fluorination: The Fluorinase enzyme (reverse of the catabolic pathway start) is used to synthesize

    
    -labeled PET radiotracers (e.g., 
    
    
    
    -5'-FDA) from inorganic
    
    
    in water, avoiding harsh chemical fluorination conditions.
  • Prodrug Activation: The specificity of 5'-FDAP can be exploited for Gene-Directed Enzyme Prodrug Therapy (GDEPT) . By expressing the bacterial 5'-FDAP in tumor cells, non-toxic 5'-fluoronucleosides can be cleaved to release toxic fluorinated sugars or bases specifically inside the tumor.

  • Antibiotic Targets: Since this pathway produces fluoroacetate (a toxin) and 4-fluorothreonine (an antibiotic), inhibiting the Isomerase or Aldolase in pathogenic bacteria that rely on this salvage pathway could lead to accumulation of toxic intermediates or starvation of essential metabolites.

References

  • The Fluorinase from Streptomyces cattleya [2][5][6][7]

    • Title: The mechanism of the enzymatic fluorination in Streptomyces c
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Fluorometabolite Biosynthesis P

    • Title: Insights Into Fluorometabolite Biosynthesis in Streptomyces cattleya DSM46488 Through Genome Sequence and Knockout Mutants.[2]

    • Source: PubMed
    • URL:[Link]

  • 5'-Deoxyadenosine Metabolism

    • Title: Potential routes of 5′-deoxyadenosine metabolism and gene clusters predicted to encode them.[1][3]

    • Source: ResearchGate[3][7][8]

    • URL:[Link]

  • Enzyme Structure & Crystallography

    • Title: Crystallization and X-ray diffraction of this compound synthase.
    • Source: PubMed
    • URL:[Link]

  • General Fluorine Biochemistry

    • Title: Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya.[2][5][6][7]

    • Source: Royal Society of Chemistry (N
    • URL:[Link]

Sources

Chemical Stability of the C-F Bond in 5'-Fluoro-5'-deoxyadenosine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability of the C-F Bond in 5'-Fluoro-5'-deoxyadenosine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (5'-FDA) represents a critical intersection between nucleoside chemistry and organofluorine stability. Unlike its hydroxylated counterpart (adenosine), 5'-FDA possesses a carbon-fluorine (C-F) bond at the 5' position—the strongest single bond in organic chemistry. This guide provides a rigorous analysis of the physicochemical properties governing this bond's stability, its resistance to standard hydrolytic cleavage, and its unique susceptibility to specific enzymatic pathways. For drug developers, understanding the "Fluorine Effect" in this scaffold is essential for designing metabolically stable nucleoside analogues.

Molecular Architecture & The Physics of the C-F Bond

The stability of 5'-FDA is rooted in the fundamental physics of the C-F bond. In the context of drug design, replacing the 5'-hydroxyl group with fluorine is not merely a steric substitution; it is an electronic fortification.

1.1 Bond Dissociation Energy (BDE)

The C-F bond in 5'-FDA exhibits a bond dissociation energy (BDE) of approximately 109 kcal/mol (456 kJ/mol) . This is significantly higher than the C-H bond (~98 kcal/mol) or the C-O bond (~85 kcal/mol) it often replaces.

  • Implication: The high BDE renders the 5' position effectively inert to homolytic cleavage (radical pathways) under physiological conditions.

1.2 Stereoelectronic Effects

The high electronegativity of fluorine (3.98 Pauling scale) induces a strong dipole at the C5' position. However, unlike other halogens, the compact van der Waals radius of fluorine (1.47 Å) closely mimics oxygen (1.52 Å), allowing 5'-FDA to fit within enzyme active sites that typically process adenosine, often acting as a competitive inhibitor or a "dead-end" metabolite.

Table 1: Comparative Bond Parameters at the 5'-Position

ParameterC-F (5'-FDA)C-OH (Adenosine)C-H (5'-Deoxyadenosine)
Bond Length 1.35 Å1.43 Å1.09 Å
Bond Energy ~109 kcal/mol~85 kcal/mol~98 kcal/mol
Electronegativity High (Polar)High (Polar, H-bond donor)Low (Non-polar)
Leaving Group Ability Extremely PoorPoor (requires protonation)N/A
Chemical Stability Profile

A common misconception in nucleoside chemistry is conflating the stability of the glycosidic bond with the stability of the 5'-substituent. In 5'-FDA, these two sites exhibit divergent reactivities.

2.1 Hydrolytic Resistance (Acid/Base)

The C-F bond on a primary carbon (like the 5' position) is exceptionally resistant to hydrolysis.

  • Acidic Conditions (pH < 2): While the N-glycosidic bond (connecting the adenine base to the ribose) is susceptible to acid-catalyzed hydrolysis (depurination), the C-F bond itself remains intact. The fluoride ion is a remarkably poor leaving group (

    
     of HF is ~3.2), preventing 
    
    
    
    or
    
    
    displacement by water.
  • Basic Conditions (pH > 10): The C-F bond is resistant to hydroxide attack. Unlike alkyl chlorides or bromides, which may undergo substitution or elimination, the C-F bond requires extreme conditions (e.g., molten metals or superacids) to cleave chemically.

2.2 The "Glycosidic Weakening" Effect

Research indicates that 5'-fluorination can exert an inductive effect that slightly destabilizes the N-glycosidic bond compared to native adenosine. The electron-withdrawing nature of the fluorine pulls electron density away from the ribose ring oxygen, potentially lowering the energy barrier for oxocarbenium ion formation—the rate-limiting step in depurination.

Technical Insight: When conducting forced degradation studies, expect to see free adenine and 5-fluoro-5-deoxyribose as primary degradants, rather than free fluoride ion.

Biological Stability & Enzymatic Vulnerability

While chemically robust, the C-F bond in 5'-FDA is not biologically invincible.[1] Nature has evolved specific enzymatic machinery to forge and cleave this bond.

3.1 The Fluorinase Cycle (Streptomyces cattleya)

The enzyme fluorinase (this compound synthase) is unique in its ability to catalyze the reversible formation of the C-F bond.[2][3]

  • Forward Reaction: SAM + F⁻ → 5'-FDA + L-Methionine[2][4]

  • Reverse Reaction (Cleavage): 5'-FDA + L-Methionine → SAM + F⁻

This reversibility is critical. In a biological context, if L-methionine levels are high, the enzyme can nucleophilically attack the 5'-carbon of 5'-FDA, displacing the fluoride ion—a rare example of enzymatic nucleophilic aromatic substitution on an


 carbon.
3.2 Metabolic Blockade

In mammalian systems lacking fluorinase, 5'-FDA acts as a metabolic block.

  • Kinase Resistance: The lack of a 5'-OH group prevents phosphorylation by adenosine kinase. This halts the conversion to 5'-F-AMP, 5'-F-ADP, and 5'-F-ATP, preventing incorporation into DNA/RNA.

  • Phosphorylase Activity: 5'-FDA can be a substrate for 5'-methylthioadenosine phosphorylase (MTAP), which cleaves the glycosidic bond (releasing adenine) but leaves the C-F bond on the sugar fragment intact.

Diagram 1: The Fluorinase Cycle & Metabolic Fate[2]

FluorinaseCycle SAM S-Adenosyl-L-methionine (SAM) Fluorinase Fluorinase (C-F Bond Formation/Cleavage) SAM->Fluorinase Fluoride Fluoride Ion (F-) Fluoride->Fluorinase FDA This compound (5'-FDA) FDA->Fluorinase Reverse (Cleavage) MTAP MTAP / Phosphorylase (Glycosidic Cleavage) FDA->MTAP Mammalian Metabolism Met L-Methionine Adenine Adenine Base F_Ribose 5-Fluoro-5-deoxyribose-1-P Fluorinase->SAM Fluorinase->FDA Forward (Synthesis) Fluorinase->Met Byproduct MTAP->Adenine MTAP->F_Ribose C-F Bond Intact

Figure 1: The dual fate of 5'-FDA. In specific bacteria (S. cattleya), the C-F bond is reversible via Fluorinase. In mammalian systems, the C-F bond typically survives, while the glycosidic bond is cleaved by phosphorylases.

Analytical Methodologies for Stability Assessment

To validate the stability of the C-F bond in your specific matrix, the following self-validating analytical workflow is recommended.

4.1 19F NMR Spectroscopy

This is the gold standard for monitoring C-F bond integrity.

  • Protocol: Dissolve 5'-FDA in

    
     or DMSO-
    
    
    
    .
  • Signal: Expect a triplet of triplets (or similar multiplet depending on H-coupling) around -216 to -220 ppm (referenced to

    
    ).
    
  • Degradation Marker: The appearance of a singlet at -119 ppm indicates free fluoride ion (

    
    ), signaling C-F cleavage.
    
4.2 HPLC-MS/MS

For low-concentration stability studies (e.g., plasma stability).

  • Column: C18 Reverse Phase (stable to aqueous conditions).

  • Detection: Monitor the parent ion

    
    . Loss of the fluorine atom (M-19) is rare in ESI source unless fragmentation energy is high. Look for the loss of the sugar moiety (M-135 for fluororibose) to distinguish glycosidic cleavage from defluorination.
    
Diagram 2: Stability Testing Workflow

StabilityWorkflow Sample 5'-FDA Sample (Buffer/Plasma) Stress Stress Conditions (pH 1-12, 60°C, 24h) Sample->Stress Analysis Aliquot & Quench Stress->Analysis NMR 19F NMR Analysis Analysis->NMR LCMS LC-MS/MS Analysis Analysis->LCMS Result1 Signal at -217 ppm only (C-F Intact) NMR->Result1 Primary Outcome Result2 Signal at -119 ppm (Free Fluoride Released) NMR->Result2 Rare/Enzymatic Result3 Parent Ion Mass Change (Glycosidic Cleavage) LCMS->Result3 Hydrolysis

Figure 2: Step-by-step workflow for differentiating C-F bond cleavage from general degradation.

Implications for Drug Design[5]

The stability profile of 5'-FDA offers specific strategic advantages in medicinal chemistry:

  • Bioisosterism: The 5'-F mimics the 5'-OH in size but not in reactivity. It removes the H-bond donor capability, increasing lipophilicity (LogP) and potentially improving passive membrane permeability.

  • Metabolic Blocking: By replacing the 5'-OH, you effectively "cap" the nucleoside against phosphorylation. This is useful if the target is an adenosine receptor (agonist/antagonist) rather than a polymerase, as it prevents the drug from being trapped as a nucleotide triphosphate.

  • Safety: The high stability of the C-F bond minimizes the risk of "fluoride dumping" (metabolic release of toxic

    
    ), a concern with less stable fluorinated motifs (e.g., 2-fluoroethyl groups).
    
References
  • O'Hagan, D., et al. (2002). "The fluorinase from Streptomyces cattleya catalyzes the formation of a C–F bond."[2][3][5] Nature. Link

  • Deng, H., et al. (2004). "The mechanism of the enzymatic fluorination in Streptomyces cattleya." FEMS Microbiology Letters. Link

  • Schaffrath, C., et al. (2003).[5][6] "Isolation and characterisation of 5'-fluorodeoxyadenosine synthase, a fluorination enzyme from Streptomyces cattleya."[4][5][6] FEBS Letters. Link

  • Luo, Y.R. (2007).[7] "Comprehensive Handbook of Chemical Bond Energies." CRC Press.[7] (Source for BDE data).

  • Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Resolution 19F NMR Spectroscopy for the Detection and Quantification of 5'-Fluoro-5'-deoxyadenosine (5'-FDA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the utilization of Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy for the unambiguous detection and precise quantification of 5'-Fluoro-5'-deoxyadenosine (5'-FDA), a critical intermediate in the biosynthesis of organofluorine compounds.[1] We delve into the fundamental principles of 19F NMR, detailing the causality behind experimental parameter selection. This guide presents a robust, self-validating protocol for sample preparation, spectral acquisition, and data processing, ensuring high-quality, reproducible results. The content is structured to empower researchers in drug development and related fields to leverage the inherent advantages of 19F NMR, such as its high sensitivity and the absence of background signals in biological matrices, for the effective analysis of 5'-FDA and other fluorinated molecules.[2]

Introduction: The Significance of 5'-FDA and the Power of 19F NMR

This compound (5'-FDA) is a pivotal molecule in the study of fluorination pathways in biological systems. It is the product of the enzyme fluorinase, which catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion.[1] Understanding the formation and fate of 5'-FDA is crucial for the development of novel fluorinated pharmaceuticals and for elucidating enzymatic mechanisms.

Fluorine-19 (¹⁹F) NMR spectroscopy stands out as an exceptionally powerful analytical technique for studying fluorinated molecules like 5'-FDA for several key reasons:

  • High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[3] Furthermore, ¹⁹F is 100% naturally abundant, eliminating the need for isotopic enrichment.[3]

  • Vast Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly larger than for ¹H NMR.[4] This wide dispersion minimizes signal overlap and enhances spectral resolution, even in complex mixtures.[4]

  • "Clean" Spectral Background: Fluorine is virtually absent in most biological systems, meaning that ¹⁹F NMR spectra of biological samples are free from endogenous background signals.[2] This makes ¹⁹F NMR an ideal tool for studying fluorinated drugs and their metabolites in vitro and in vivo.[4][5]

This guide will provide the theoretical and practical knowledge necessary to implement 19F NMR for the routine and advanced analysis of 5'-FDA.

Theoretical Principles: Understanding the 19F NMR Spectrum of 5'-FDA

The unique spectral signature of 5'-FDA in a 19F NMR spectrum is governed by two primary parameters: the chemical shift (δ) and spin-spin coupling (J-coupling).

Chemical Shift (δ)

The chemical shift of the fluorine nucleus in 5'-FDA is highly sensitive to its local electronic environment.[6] The fluorine atom is attached to the 5'-carbon of the ribose sugar, placing it in an aliphatic environment. Key factors influencing its chemical shift include:

  • Shielding and Deshielding Effects: Electron-donating groups near the fluorine atom will increase electron density, "shielding" the nucleus from the external magnetic field and causing an upfield shift (to lower ppm values).[6] Conversely, electron-withdrawing groups will "deshield" the nucleus, resulting in a downfield shift (to higher ppm values).[6] The electronegative oxygen atoms in the ribose ring and the purine base will influence the chemical shift of the 5'-fluoro group.

  • Solvent Effects: The polarity of the solvent can influence the electronic environment and thus the chemical shift. It is crucial to maintain consistent solvent conditions for comparative studies.

For aliphatic C-F bonds, the chemical shift typically ranges from -200 to -220 ppm relative to the standard reference compound, CFCl₃.[4] The exact chemical shift of 5'-FDA will need to be determined empirically but is expected to fall within this region.

Spin-Spin Coupling (J-Coupling)

The fluorine nucleus in 5'-FDA will couple with neighboring magnetic nuclei, primarily protons (¹H), leading to the splitting of the 19F signal into a multiplet. This coupling provides valuable structural information.[7] The key couplings to consider for 5'-FDA are:

  • ²J(H,F) (Geminal Coupling): Coupling between the fluorine and the two protons on the 5'-carbon (H5' and H5''). This coupling is typically large, in the range of 45-50 Hz.[7]

  • ³J(H,F) (Vicinal Coupling): Coupling between the fluorine and the proton on the 4'-carbon (H4'). The magnitude of this coupling is dependent on the dihedral angle between the F-C5'-C4'-H4' bonds, as described by the Karplus relationship.

The signal for the fluorine in 5'-FDA is expected to appear as a triplet of doublets (td) or a more complex multiplet due to these couplings.

cluster_mol This compound (5'-FDA) cluster_couplings Key J-Couplings mol F ¹⁹F H5' H5' F->H5' ²J(H,F) ≈ 45-50 Hz H5'' H5'' F->H5'' ²J(H,F) ≈ 45-50 Hz H4' H4' F->H4' ³J(H,F)

Figure 1: Structure of 5'-FDA and key ²J and ³J couplings.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the detection and quantification of 5'-FDA using 19F NMR spectroscopy.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

Materials:

  • 5'-FDA sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, Methanol-d₄)

  • NMR tubes (5 mm, high precision)

  • Internal standard (optional, for quantification) - e.g., Trifluoroacetic acid (TFA) or another stable fluorinated compound with a known concentration and a chemical shift that does not overlap with the analyte signal.

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which 5'-FDA is readily soluble and stable. D₂O is a common choice for biological molecules. The choice of solvent can affect the chemical shift, so consistency is key.

  • Concentration: Prepare a solution of 5'-FDA at a concentration suitable for your NMR spectrometer. For modern spectrometers with cryoprobes, concentrations in the low millimolar to high micromolar range are typically sufficient.

  • Internal Standard (for Quantification): If quantitative analysis is required, add a known amount of an internal standard to the sample. The standard should be inert and have a single, sharp 19F resonance away from the 5'-FDA signal.

  • Sample Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Instrument Setup and Acquisition Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and sample.

Parameter Recommended Value Rationale
Spectrometer Frequency ≥ 400 MHz (for ¹H)Higher field strengths provide better sensitivity and spectral dispersion.
Observe Nucleus ¹⁹F
Pulse Sequence Standard 1D pulse-acquire (zg)A simple and robust sequence for routine detection.
Inverse-gated decoupling (zgig)For quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).[8]
Spectral Width (SW) ~250 ppm (-50 to -300 ppm)This range should encompass the expected chemical shift of aliphatic fluorides and common reference compounds.[9]
Transmitter Offset (O1P) ~ -180 ppmCenter the spectral window in the region where the 5'-FDA signal is expected.
Acquisition Time (AQ) 1.0 - 2.0 sLonger acquisition times provide better resolution.
Relaxation Delay (D1) 2 - 5 s (for qualitative)Allows for sufficient relaxation of the fluorine nuclei between scans.
5 x T₁ (for quantitative)Ensures complete relaxation for accurate integration.[8] The T₁ of the fluorine in 5'-FDA should be determined experimentally using an inversion-recovery pulse sequence.
Number of Scans (NS) 16 to 256 (or more)Dependent on the sample concentration. More scans will improve the signal-to-noise ratio.
Temperature 298 K (25 °C)Maintain a constant and recorded temperature for reproducibility.
Proton Decoupling Waltz-16 or similarTo simplify the spectrum by removing ¹H-¹⁹F couplings. This will result in a single peak for the fluorine in 5'-FDA. For initial structural confirmation, acquiring a spectrum without proton decoupling is recommended to observe the coupling patterns.[6]

Workflow for 19F NMR Data Acquisition:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5'-FDA in deuterated solvent Prep2 Add internal standard (for quantification) Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Insert sample into NMR spectrometer Prep3->Acq1 Acq2 Lock and shim Acq1->Acq2 Acq3 Set acquisition parameters Acq2->Acq3 Acq4 Acquire 19F NMR spectrum Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase correction Proc1->Proc2 Proc3 Baseline correction Proc2->Proc3 Proc4 Referencing Proc3->Proc4 Proc5 Integration Proc4->Proc5

Figure 2: Experimental workflow for 19F NMR analysis of 5'-FDA.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.[6]

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction algorithm.

  • Chemical Shift Referencing: Reference the spectrum to an external or internal standard. For example, if TFA is used as an internal standard, its peak can be set to -76.55 ppm.[3]

  • Integration: For quantitative analysis, integrate the area of the 5'-FDA fluorine signal and the internal standard signal. The concentration of 5'-FDA can be calculated using the following equation:

    Concentration_FDA = (Integration_FDA / N_F_FDA) * (N_F_Std / Integration_Std) * Concentration_Std

    Where:

    • N_F_FDA is the number of fluorine atoms in 5'-FDA (which is 1).

    • N_F_Std is the number of fluorine atoms in the internal standard.

Expected Results and Interpretation

  • Proton-Coupled Spectrum: The 19F spectrum of 5'-FDA without proton decoupling is expected to show a complex multiplet, likely a triplet of doublets, in the aliphatic region (around -200 to -220 ppm). The splitting pattern will confirm the presence of adjacent protons on the 5' and 4' carbons.

  • Proton-Decoupled Spectrum: With proton decoupling, the multiplet will collapse into a single sharp singlet, simplifying the spectrum and increasing the signal-to-noise ratio. This is particularly useful for quantification.

Troubleshooting and Advanced Techniques

  • Low Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample. Ensure proper tuning and matching of the NMR probe.

  • Broad Lines: This could be due to sample viscosity, aggregation, or chemical exchange. Consider increasing the temperature or diluting the sample.

  • Baseline Distortions: These can arise from acoustic ringing or pulse breakthrough, especially with large spectral widths. Increasing the pre-scan delay can help mitigate these issues.[10]

  • 2D NMR Experiments: For unambiguous structural assignment, 2D NMR experiments such as ¹H-¹⁹F HETCOR can be employed to correlate the fluorine signal with the protons on the 5' and 4' carbons.[9]

Conclusion

19F NMR spectroscopy is a highly effective and reliable method for the detection and quantification of this compound. Its inherent sensitivity, wide chemical shift dispersion, and the lack of background signals in biological systems make it an indispensable tool for researchers in drug discovery and chemical biology. By following the detailed protocols and understanding the underlying principles outlined in this application note, scientists can confidently employ 19F NMR to advance their research on fluorinated molecules.

References

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. (2009). National Institutes of Health. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 5'-Deoxy-5'-fluoroadenosine. Wikipedia. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). National Institutes of Health. [Link]

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). University of Illinois. [Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (2013). ACS Publications. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs. (2021). National Institutes of Health. [Link]

  • Fluorine-19 or phosphorus-31 NMR spectroscopy: A suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. (2005). ResearchGate. [Link]

  • Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. (2012). ACS Publications. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2006). National Institutes of Health. [Link]

  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. (2021). RSC Publishing. [Link]

Sources

In vitro fluorinase assay for 5'-Fluoro-5'-deoxyadenosine production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Fluorinase Assay for 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Production

Abstract

This application note details a robust, field-validated protocol for the in vitro synthesis and quantification of this compound (5'-FDA) using the fluorinase enzyme (EC 2.5.1.63). Unlike standard enzymatic assays, the fluorinase reaction represents a rare biological nucleophilic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) capable of forming a carbon-fluorine bond.[1] This guide addresses specific challenges inherent to this system—specifically the slow turnover number (

) and the chemical instability of the co-substrate S-adenosyl-L-methionine (SAM)—providing a self-validating workflow for kinetic analysis and production scale-up.

Introduction & Mechanistic Insight

The fluorinase enzyme, primarily isolated from Streptomyces cattleya, catalyzes the combination of inorganic fluoride (


) and S-adenosyl-L-methionine (SAM) to yield 5'-FDA and L-methionine.[2][3][4][5]

Why this assay is unique:

  • Thermodynamics vs. Kinetics: While the C–F bond is the strongest in organic chemistry, the reaction is reversible. The equilibrium must be driven by high concentrations of fluoride.

  • Substrate Instability: SAM is prone to spontaneous degradation into 5'-methylthioadenosine (MTA) and homoserine lactone at physiological pH and temperature. This creates a "ticking clock" for the assay, requiring precise buffering and temperature control to distinguish enzymatic fluorination from background degradation.

  • Slow Kinetics: Fluorinase is a notoriously slow enzyme (

    
    ). High enzyme loading and extended incubation times are often required compared to standard metabolic enzymes.
    
Reaction Pathway Diagram

FluorinaseReaction SAM S-Adenosyl-L-methionine (SAM) Complex Enzyme-Substrate Complex SAM->Complex Binding MTA MTA (Degradation Product) SAM->MTA Spontaneous Hydrolysis Fluoride Fluoride Ion (F-) Fluoride->Complex Binding FDA This compound (5'-FDA) Complex->FDA Fluorinase (S. cattleya) SN2 Nucleophilic Attack Met L-Methionine Complex->Met Fluorinase (S. cattleya) SN2 Nucleophilic Attack

Figure 1: The fluorinase reaction mechanism showing the enzymatic pathway (solid red) and the competing spontaneous degradation of SAM (dotted gray).

Experimental Design Strategy

Buffer Selection

We utilize HEPES (50 mM, pH 7.8) or Phosphate Buffer (20 mM, pH 7.8) .

  • Reasoning: The pH of 7.8 matches the physiological optimum of S. cattleya. While phosphate buffer is cheaper, HEPES is often preferred for NMR studies to avoid signal interference if studying phosphorylated downstream metabolites.

Fluoride Source

Potassium Fluoride (KF) is the standard source.

  • Concentration: A high concentration (50–100 mM) is used to drive the equilibrium toward 5'-FDA production.

Detection Method

We employ Reverse-Phase HPLC as the primary quantification tool due to its sensitivity and ability to separate 5'-FDA from SAM and its degradation products (adenine, MTA).

  • Validation:

    
    F-NMR  is used as a secondary confirmation method, providing unequivocal proof of C–F bond formation (shift from -119 ppm to -230 ppm).
    

Materials & Reagents

ReagentSpecificationStorage
Enzyme Recombinant Fluorinase (S. cattleya)-80°C (Aliquot to avoid freeze-thaw)
Substrate 1 S-Adenosyl-L-methionine (SAM) p-toluenesulfonate-20°C (Hygroscopic, keep desiccated)
Substrate 2 Potassium Fluoride (KF)Room Temp
Buffer 50 mM HEPES, pH 7.84°C
Quenching Agent 100% Ethanol (Ice cold)-20°C
HPLC Mobile Phase 50 mM

/ Acetonitrile (95:5)
Prepare fresh

Protocol: In Vitro Fluorinase Assay (Standard HPLC)

Assay Workflow Diagram

AssayWorkflow Setup 1. Reaction Setup Mix Buffer, KF, SAM Initiate 2. Initiation Add Fluorinase Enzyme Setup->Initiate Incubate 3. Incubation 37°C for 1 - 4 Hours Initiate->Incubate Quench 4. Termination Add Ice-Cold EtOH or Boil (95°C) Incubate->Quench Clarify 5. Clarification Centrifuge 13,000 rpm, 10 min Quench->Clarify Analyze 6. Analysis HPLC (UV 260nm) or 19F-NMR Clarify->Analyze

Figure 2: Step-by-step workflow for the standard in vitro fluorinase assay.

Detailed Procedure

Step 1: Reaction Mix Preparation Prepare the following master mix on ice to prevent premature SAM degradation. Calculate volumes for


 samples.
ComponentStock Conc.Final Conc.Volume (per 100 µL rxn)
HEPES Buffer (pH 7.8)500 mM50 mM10 µL
Potassium Fluoride (KF)1 M100 mM10 µL
SAM10 mM0.4 mM4 µL
Water (Milli-Q)--Up to 90 µL
Fluorinase Enzyme 5 mg/mL0.5 mg/mL10 µL (Add Last)

Step 2: Incubation

  • Add the enzyme to initiate the reaction.

  • Incubate at 37°C in a thermoshaker (600 rpm).

    • Note: For kinetic studies, 26°C may be used to minimize SAM degradation, though reaction rate will be lower.

  • Time points: Due to slow kinetics, typical incubation is 1 to 4 hours . For initial activity checks, an overnight incubation (16h) is acceptable if SAM stability controls are included.

Step 3: Quenching (Termination)

  • Remove 100 µL of reaction mixture.

  • Method A (Precipitation - Preferred for HPLC): Add 400 µL of ice-cold ethanol (1:4 ratio). Vortex immediately. Incubate at -20°C for 20 mins to precipitate protein.

  • Method B (Heat - Preferred for NMR): Heat at 95°C for 2 minutes.

Step 4: Clarification

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial.

Analytical Methods

HPLC Analysis (Quantitative)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 4.6 x 250 mm).

  • Mobile Phase: Isocratic elution.[6]

    • Buffer A: 50 mM

      
       (pH 4.5)
      
    • Buffer B: Acetonitrile

    • Ratio: 90% Buffer A / 10% Buffer B (Adjust to 95:5 if retention is too low).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Adenine absorption).[4][5][6]

  • Retention Times (Approximate):

    • SAM: ~3-4 min

    • MTA (Degradation product): ~12 min

    • 5'-FDA: ~15-17 min (Elutes later due to fluorine hydrophobicity).

F-NMR Analysis (Qualitative/Structural)
  • Sample Prep: Use the heat-quench method. Add 10%

    
     for locking.
    
  • Reference: Trichlorofluoromethane (

    
    ) or Trifluoroacetic acid (TFA).
    
  • Signals:

    • Fluoride Ion (

      
      ):  -119 ppm (Sharp singlet).
      
    • 5'-FDA: -230 ppm (Triplet of doublets,

      
      ).
      
  • Expert Insight: The appearance of the organic fluorine signal at -230 ppm is the definitive proof of C–F bond formation, as no other background signal appears in this region.

Data Analysis & Calculations

Conversion Rate (%) Calculation: Since the extinction coefficients of SAM and 5'-FDA at 260 nm are similar (adenine moiety), conversion can be estimated by peak area integration.



Kinetic Parameters (


): 
To determine 

, run the assay for a short duration (e.g., 10-30 mins) where product formation is linear (

conversion).


Where:
  • 
     = Initial velocity (
    
    
    
    )
  • 
     = Concentration of product formed (
    
    
    
    )
  • 
     = Time (min)[1][7][8]
    
  • 
     = Total enzyme concentration (
    
    
    
    )

Troubleshooting & Optimization

IssueProbable CauseSolution
High MTA Peak SAM degradationLower incubation temp to 26°C; Ensure pH is not > 8.0.
No 5'-FDA Peak Inactive EnzymeCheck enzyme storage (-80°C); Ensure Fluoride conc. is >50 mM.[9]
Precipitation Protein instabilityAdd 10% Glycerol to the enzyme stock; Reduce shaking speed.
Low Yield Equilibrium limitsIncrease Fluoride concentration (up to 200 mM) to drive forward reaction.

References

  • O'Hagan, D., et al. (2002). Biosynthesis of an organofluorine molecule.[10][11] Nature, 416, 279. Link

  • Deng, H., et al. (2004). The Fluorinase from Streptomyces cattleya: A Key Enzyme in the Biosynthesis of Fluoroacetate. ChemBioChem, 5(10), 1412-1415. Link

  • Eustáquio, A. S., et al. (2008). The discovery of a fluorinase in the marine bacterium Salinispora tropica. Journal of Natural Products, 71(3), 378-382. Link

  • Deng, H. & O'Hagan, D. (2008). The Fluorinase: The First C–F Bond Forming Enzyme. Current Opinion in Chemical Biology, 12(5), 582-592. Link

Sources

Advanced Crystallization Protocol for Fluorinase-5'-FDA Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Basis of C-F Bond Formation

The enzyme fluorinase (EC 2.5.1.63), primarily isolated from Streptomyces cattleya, is unique in nature for its ability to catalyze the formation of a carbon-fluorine (C-F) bond.[1][2][3] It mediates the reaction between S-adenosyl-L-methionine (SAM) and fluoride ion (


) to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine.[1][2][3]

For structural biologists and drug developers, obtaining high-resolution crystals of the Fluorinase-5'-FDA complex is critical for understanding the SN2 mechanism of transhalogenation and for engineering variants with broader substrate specificity (e.g., for PET tracer synthesis).

This guide details a field-proven protocol for co-crystallizing fluorinase with 5'-FDA. Unlike standard generic screens, this protocol emphasizes pre-crystallization sample preparation —specifically the removal of endogenous ligands—which is the most common failure point in obtaining diffraction-quality crystals of this enzyme.

Pre-Crystallization Workflow: The "Clean-Slate" Strategy

The native fluorinase purifies as a hexamer (trimer of dimers) and often retains tightly bound adenosine or SAM from the expression host (E. coli). These endogenous ligands create heterogeneity, leading to poor nucleation or disordered crystals.

Step 1: Protein Purification & Tag Removal
  • Expression: Overexpress C-terminal His-tagged fluorinase in E. coli BL21(DE3).

  • Lysis: Sonication in Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM Imidazole).

  • Affinity: Ni-NTA purification. Wash with 30 mM imidazole; elute with 250 mM imidazole.

  • Tag Cleavage: Incubate with TEV protease (1:50 w/w) overnight at 4°C during dialysis against Dialysis Buffer (20 mM Tris-HCl pH 8.0, 200 mM NaCl).

    • Expert Insight: The His-tag is flexible and detrimental to the tight packing required for the

      
       space group typical of this enzyme.
      
Step 2: The Adenine Deaminase Treatment (Critical Step)

This is the differentiating step for high-quality structures.

  • Action: Treat the dialyzed protein with Adenine Deaminase (0.02 U/mg protein) for 2 hours at 25°C.

  • Mechanism: This converts any bound adenosine (a product inhibitor and contaminant) into inosine.[4] Inosine binds fluorinase with significantly lower affinity and is easily removed during the subsequent Size Exclusion Chromatography (SEC) step.

  • Result: A pristine "Apo" enzyme ready for saturation with the desired ligand (5'-FDA).

Step 3: Polishing via SEC
  • Column: Superdex 200 10/300 GL (or equivalent).

  • Buffer: Crystallization Buffer A (10 mM Tris-HCl pH 8.0, 100 mM NaCl).

  • Target: Collect the peak corresponding to the hexamer (~180 kDa).

  • Concentration: Concentrate to 12–15 mg/mL using a 30 kDa MWCO concentrator.

Complex Formation

Co-crystallization is superior to soaking for fluorinase because the active site is located at the interface between monomers. Conformational changes upon binding are significant enough that soaking often cracks apo-crystals.

Protocol
  • Stock Preparation: Prepare a 100 mM stock of 5'-FDA in 100% DMSO or water (solubility dependent).

  • Incubation:

    • Dilute protein to 4 mg/mL in Crystallization Buffer A.

    • Add 5'-FDA to a final concentration of 2 mM (approx. 10-20x molar excess).

    • Note: If 5'-FDA is not available, it can be generated in situ by incubating Apo-fluorinase with 2 mM SAM and 10 mM KF, though direct addition of 5'-FDA yields cleaner electron density maps.

  • Equilibration: Incubate for 4 hours at 25°C (298 K) . Do not shorten this step; the hexameric equilibration is slow.

  • Clarification: Spin down at 13,000 x g for 10 mins to remove any precipitate before setting up drops.

Crystallization Screening & Optimization

The fluorinase-FDA complex crystallizes robustly in the orthorhombic system under acidic conditions with high salt.

The "Golden Condition" (Starting Point)

Based on structural studies by O'Hagan and Naismith, the core condition is:

ComponentConcentrationFunction
Buffer 0.1 M Phosphate-Citrate pH 4.5Promotes protonation states favorable for crystal lattice contacts.
Precipitant 30% (w/v) PEG 1000Primary crowding agent.
Salt 0.2 M Li₂SO₄Lithium ions stabilize the specific crystal packing.
Optimization Matrix (24-Well Plate)

Use the Hanging Drop Vapour Diffusion method. Mix 1 µL Protein Complex + 1 µL Reservoir Solution.

VariableRange to Screen
pH 4.2 – 5.0 (in 0.2 unit steps)
PEG 1000 25% – 35% (in 2% steps)
Salt (Li₂SO₄) 0.1 M – 0.3 M
Temperature 18°C vs 25°C (25°C is usually preferred)
Cryoprotection

The mother liquor contains 30% PEG 1000, which is cryoprotective but often insufficient to prevent ice rings at 100 K.

  • Protocol: Transfer the crystal to a drop containing 35-40% PEG 1000 (prepared in the same buffer/salt mix) for 30 seconds.

  • Alternative: Supplement the mother liquor with 15-20% Glycerol .

Workflow Visualization

The following diagram illustrates the critical path from expression to diffraction, highlighting the mandatory "clean-up" steps.

Fluorinase_Crystallization Expression Expression (E. coli) BL21(DE3) Lysis Lysis & Ni-NTA Affinity Purification Expression->Lysis TEV His-Tag Removal (TEV Protease) Lysis->TEV Deaminase Adenine Deaminase Treatment (Removes endogenous Adenosine) TEV->Deaminase Crucial Step SEC Size Exclusion Chromatography (Isolate Hexamer) Deaminase->SEC Removes Inosine Complex Complex Formation (4 mg/mL Protein + 2 mM 5'-FDA) SEC->Complex 12-15 mg/mL Cryst Vapour Diffusion (PEG 1000 / pH 4.5 / Li2SO4) Complex->Cryst Incubate 4h @ 25°C Diffraction X-Ray Diffraction (Flash cool @ 100K) Cryst->Diffraction Cryoprotect (40% PEG)

Figure 1: Optimized workflow for obtaining diffraction-quality Fluorinase-5'-FDA crystals. Note the Deaminase step (Red) is critical for homogeneity.

Troubleshooting & Analysis

Common Failure Modes
  • Salt Crystals: Lithium sulfate can form inorganic crystals.

    • Validation: Use a UV microscope (Janis/Minstrel). Protein crystals fluoresce Tryptophan signals; salt does not.

  • Phase Separation: Oily drops instead of crystals.

    • Fix: The pH is likely too close to the pI. Shift pH away from 5.[4]5. Alternatively, increase the salt concentration (Li₂SO₄) to 0.3 M.

  • Twinning: The

    
     space group is susceptible to merohedral twinning.
    
    • Fix: Screen additives (Hampton Research Additive Screen). Low concentrations of DTT (1-5 mM) or Yttrium Chloride can sometimes improve lattice order.

Data Collection Parameters[2][4][5][6][7][8]
  • Space Group:

    
    
    
  • Unit Cell (Approx):

    
    .
    
  • Resolution Limit: Expect 1.9 Å – 2.4 Å at synchrotron sources.

  • Refinement: The hexamer implies non-crystallographic symmetry (NCS). Use NCS restraints during early refinement stages in Phenix or Refmac.

References

  • Dong, C., et al. (2004). Crystal structure and mechanism of a bacterial fluorinating enzyme.[1][5][6] Nature, 427, 561-565.

  • Deng, H., et al. (2006). The Fluorinase from Streptomyces cattleya Is Also a Chlorinase.[7] Angewandte Chemie International Edition, 45(5), 759-762.

  • Deng, H., et al. (2014). Identification of Fluorinases from Streptomyces sp MA37, Nocardia brasiliensis, and Actinoplanes sp N902-109 by Genome Mining.[2][8] ChemBioChem, 15(3), 364-368.[2][8]

  • RCSB PDB Entry 2C5B. Structure of Fluorinase complexed with 2'-deoxy-5'-FDA.

  • RCSB PDB Entry 5LMZ. Fluorinase from Streptomyces sp. MA37.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Optimization of 5'-FDA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Core Challenge: In the enzymatic synthesis of 5'-FDA using the enzyme Fluorinase (FlA), the primary reaction converts S-adenosylmethionine (SAM) and Fluoride (


) into 5'-FDA and L-Methionine.[1][2][3][4]

Why is SAH a problem here? Technically, SAH (S-adenosylhomocysteine) is not the stoichiometric byproduct of Fluorinase (Methionine is). However, SAH is a pervasive contaminant in SAM stocks due to spontaneous demethylation and is a potent feedback inhibitor of SAM-dependent enzymes. Furthermore, because SAH and 5'-FDA share the adenosyl core and lack the sulfonium charge of SAM, they often co-elute during purification, compromising the final drug intermediate purity.

This guide provides a two-phase solution: Enzymatic Pre-treatment (to eliminate SAH before synthesis) and Chromatographic Isolation (to separate 5'-FDA from residual contaminants).[4]

Visualizing the Workflow

The following diagram illustrates the "Safe-Stream" protocol. We separate the SAH removal step from the Fluorinase reaction to prevent potential degradation of the fluorinated product by broad-specificity nucleosidases.

G cluster_0 Contaminant Removal SAM_Stock Impure SAM Stock (Contains SAH) Pfs Enzyme: MTAN/Pfs (SAH Nucleosidase) SAM_Stock->Pfs Step 1: Pre-treatment Clean_SAM Purified SAM Pfs->Clean_SAM SAH Hydrolysis Adenine Adenine (Waste) Pfs->Adenine SRH S-ribosylhomocysteine (Waste) Pfs->SRH Fluorinase Enzyme: Fluorinase (FlA) Clean_SAM->Fluorinase Step 2: Synthesis Fluoride Fluoride Source (KF / NaF) Fluoride->Fluorinase FDA_Prod 5'-FDA (Target Product) Fluorinase->FDA_Prod SN2 Subst. Met_Byprod L-Methionine (Byproduct) Fluorinase->Met_Byprod

Figure 1: The "Safe-Stream" workflow.[4] SAH is enzymatically degraded prior to the main reaction to avoid competition with Fluorinase and simplify downstream HPLC.

Protocol Module A: Enzymatic Pre-Cleanup (Recommended)

Objective: Degrade SAH contaminants in your SAM stock before initiating the fluorination reaction. Enzyme: MTA/SAH Nucleosidase (Pfs or MTAN).[4][5][6]

Why this order matters: MTAN is a robust enzyme that cleaves SAH into Adenine and S-ribosylhomocysteine (SRH).[4][5] While Fluorinase is unique, some nucleosidases have broad specificity and might slowly degrade 5'-FDA.[4] Treating the substrate first eliminates this risk.

Step-by-Step Methodology
  • Reconstitution: Dissolve your SAM tosylate/chloride stock in reaction buffer (typically 50 mM K-phosphate or HEPES, pH 7.5).

  • Pfs Addition: Add recombinant Pfs/MTAN (approx. 1 µg per mg of SAM) to the mixture.

  • Incubation: Incubate at 37°C for 30–60 minutes.

    • Checkpoint: Analyze a small aliquot via HPLC.[4][7] The SAH peak should disappear, replaced by an Adenine peak.

  • Heat Inactivation (CRITICAL): Heat the mixture to 70°C for 10 minutes.

    • Reasoning: This denatures the Pfs enzyme. If active Pfs remains when you add Fluorinase and Fluoride, it may compete for the adenosine core or hydrolyze the newly formed 5'-FDA.

  • Centrifugation: Spin down precipitated protein (10,000 x g, 5 min). Use the supernatant as the clean SAM substrate for the Fluorinase reaction.

Protocol Module B: Chromatographic Purification (HPLC)

Objective: Isolate 5'-FDA from SAM, Methionine, and any residual Adenine.[4]

The Separation Logic:

  • SAM: Positively charged (Sulfonium center)

    
     Very Polar.[4]
    
  • SAH: Zwitterionic (Amino acid tail)

    
     Polar.[4]
    
  • 5'-FDA: Neutral (Fluorine replaces sulfonium/homocysteine tail)

    
     Significantly more lipophilic (hydrophobic).[4]
    

Table 1: HPLC Method Parameters for 5'-FDA Isolation

ParameterSpecificationNotes
Column C18 Reverse Phase (Analytical or Semi-Prep)E.g., Agilent Zorbax Eclipse or Phenomenex Luna C18(2).
Mobile Phase A 0.1% Formic Acid in WaterMaintains protonation; improves peak shape.
Mobile Phase B 100% Acetonitrile (MeCN)Organic modifier.[4]
Flow Rate 1.0 mL/min (Analytical)Scale up for prep columns.
Detection UV @ 260 nmDetects the Adenine moiety.
Gradient 0-2 min: 2% B (Isocratic)2-15 min: 2%

30% B15-20 min: 30%

95% B
SAM and Methionine elute early (void volume). 5'-FDA elutes later due to hydrophobicity.[4]

Expected Elution Order:

  • Methionine / Salts (Dead volume, < 2 min)

  • SAM (Very polar, 3–5 min)

  • Adenine (If Pfs was used, ~8–10 min)

  • SAH (If remaining, ~10–12 min)

  • 5'-FDA (Most hydrophobic, ~14–16 min)[4]

Troubleshooting & FAQs

Q1: My 5'-FDA yield is low, and I see a large peak co-eluting with SAM. What is happening? A: This is likely an equilibrium issue. The Fluorinase reaction is reversible:



If Methionine accumulates, the reaction is pushed backward.[4]
  • Fix: You cannot easily remove Methionine during the reaction without disrupting the enzymes. Instead, use a large excess of Fluoride (the driving force) and ensure your SAM is SAH-free (using Module A), as SAH acts as a competitive inhibitor for the SAM binding site on Fluorinase.

Q2: Can I just add Pfs (SAH nucleosidase) directly into the Fluorinase reaction pot? A: Proceed with caution. While Pfs is highly specific for the thioether linkage in MTA/SAH, 5'-FDA is a structural analog of 5'-deoxyadenosine (another Pfs substrate). There is a risk that Pfs will slowly hydrolyze your product (5'-FDA) into Adenine and 5-fluoro-5-deoxyribose.[4]

  • Test: If you must do a "one-pot" reaction, run a stability control: Incubate pure 5'-FDA with Pfs. If HPLC shows Adenine formation, you cannot use them together. Stick to the "Heat Inactivation" step in Module A.

Q3: How do I distinguish SAH from 5'-FDA on HPLC if they are close? A: Use an Ion-Pairing Reagent .[4] Add 5–10 mM Heptafluorobutyric Acid (HFBA) to Mobile Phase A.

  • Mechanism: HFBA forms a hydrophobic ion pair with the positively charged amine on the homocysteine tail of SAH. This significantly shifts the SAH retention time later, while 5'-FDA (which lacks the amino acid tail entirely) is less affected. This increases resolution.[4]

Q4: Is 5'-FDA stable during the workup? A: Yes, the C-F bond is extremely robust (the strongest in organic chemistry). It is stable against standard acid/base workups.[4] However, the glycosidic bond (adenine-ribose) is susceptible to acid hydrolysis at pH < 3 over long periods.[4] Keep HPLC fractions cool and neutralize if using strong acids.

References

  • O'Hagan, D., et al. (2002).[2] The fluorinase from Streptomyces cattleya catalyzes the formation of a C-F bond.[2][3] Nature.[4][6]

  • Deng, H., et al. (2004). The Fluorinase from Streptomyces cattleya Is Also a Chlorinase.[8] Journal of Biological Chemistry.

  • Parveen, S., & Cornell, K. A. (2011). Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism.[4][5][9][10] Molecular Microbiology.[4]

  • Litescu, S. C., et al. (2013).[11] Validated HPLC-Fl Method for the Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine Biomarkers. Journal of Fluorescence.[11]

Sources

Preventing hydrolysis of 5'-FDA during long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Stability & Storage

Ticket ID: FDA-STAB-001 Subject: Preventing Hydrolysis and Degradation During Long-Term Storage Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1][2]

Executive Summary

This compound (5'-FDA) is a fluorinated nucleoside analog critical for SAM-dependent methyltransferase inhibition studies and fluorination biosynthesis research.[1][2][3] While the C-F bond at the 5'-position is chemically robust, the molecule’s "Achilles' heel" is the N-glycosidic bond linking the adenine base to the ribose sugar.[2]

This guide provides a self-validating system to prevent the primary degradation pathway: acid-catalyzed hydrolysis (depurination). [1][2]

Module 1: The Chemistry of Degradation (The "Why")

To preserve 5'-FDA, you must understand the mechanism of its destruction.[1][2] Unlike peptides that degrade via oxidation or aggregation, nucleosides like 5'-FDA degrade primarily through cleavage of the bond between the N9 nitrogen of the adenine and the C1' carbon of the sugar.[2]

The Mechanism:

  • Protonation: In the presence of moisture and trace acid (even atmospheric CO₂ dissolved in water), the N7 or N3 of the adenine ring becomes protonated.[2]

  • Bond Weakening: This protonation pulls electron density from the glycosidic bond, weakening it.[2]

  • Cleavage: The bond breaks, releasing free Adenine and a transient 5'-fluoro-ribosyl carbocation.[1][2]

  • Irreversible Loss: The carbocation reacts rapidly with water to form 5'-fluoro-5'-deoxyribose.[1][2]

Key Insight: The 5'-fluorine atom is highly electronegative.[1][2] While it chemically modifies the sugar, it does not protect the N-glycosidic bond from this hydrolytic attack.[2]

FDA_Hydrolysis cluster_prevention Prevention Strategy FDA 5'-FDA (Intact Nucleoside) Transition Protonated Intermediate FDA->Transition Protonation H_Ion H+ / H2O (Acidic Moisture) H_Ion->Transition Cleavage Glycosidic Bond Cleavage Transition->Cleavage Bond Weakening Adenine Free Adenine (Impurity Peak) Cleavage->Adenine Sugar 5-Fluoro-ribose (Degradation Product) Cleavage->Sugar Desiccation Desiccation (Removes H2O) Buffer pH Control (Neutralizes H+)

Figure 1: The acid-catalyzed hydrolysis pathway of 5'-FDA. Prevention relies on blocking the entry of H+ and H2O.[2]

Module 2: Storage Protocols (The "How")

The physical state of your sample dictates the storage strategy.[2] Follow this matrix strictly.

Table 1: Storage Condition Matrix
StatePrimary RiskRecommended TempSolvent/AtmosphereShelf Life (Est.)[1][2]
Solid (Powder) Hygroscopicity (absorbing water)-20°C Desiccated under Argon/N₂> 2 Years
Stock Solution Hydrolysis / Precipitation-80°C 100% DMSO (Anhydrous)6 Months
Working Solution Hydrolysis / pH Drift4°C PBS or Tris (pH 7.[1][2]4)< 24 Hours
HPLC Sample Acidic Mobile Phase4°C (Autosampler)Water/Acetonitrile (Neutral)< 12 Hours
Protocol A: Long-Term Solid Storage
  • Vial Selection: Use amber glass vials with Teflon-lined caps to prevent UV damage (minor risk) and moisture ingress.[1][2]

  • Atmosphere: Purge the headspace with Argon or Nitrogen gas before sealing.[2]

  • Desiccation: Place the vial inside a secondary container (like a 50mL conical tube) containing active silica gel or Drierite™.

  • Temperature: Store at -20°C. Do not store at -80°C unless the seal is hermetic, as -80°C freezers often have higher humidity fluctuations during door openings.

Protocol B: Stock Solution Preparation (DMSO)

Why DMSO? DMSO solvates the nucleoside and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing susceptibility to nucleophilic attack by water [1].[2]

  • Solvent: Use high-grade (>99.9%) anhydrous DMSO.[1][2]

  • Concentration: Prepare at 10–50 mM.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

  • Freeze: Snap freeze at -80°C.

  • Warning: Do not store DMSO stocks at -20°C for long periods. DMSO freezes at ~18.5°C. A -20°C freezer cycle may cause the DMSO to partially thaw and refreeze (sublimation/condensation cycles), leading to "cold denaturation" and hydrolysis pockets.[2]

Module 3: Troubleshooting & FAQs

Q1: I see a new peak in my HPLC chromatogram at a lower retention time than 5'-FDA. What is it?

  • Diagnosis: This is almost certainly Adenine .[1][2]

  • Cause: Hydrolysis of the N-glycosidic bond.[1][2][4] Adenine is more polar than 5'-FDA (which has the lipophilic fluorine and ribose), so it often elutes earlier on Reverse Phase (C18) columns, though this depends on specific mobile phase pH.[2]

  • Remediation: Check the pH of your storage buffer. If it is < 6.0, hydrolysis is accelerated.[2]

Q2: Can I dissolve 5'-FDA in water or PBS for storage?

  • Answer: No.

  • Reasoning: In aqueous solution, the spontaneous cleavage rate of the glycosidic bond is non-zero even at pH 7 [2].[2] Over weeks, you will lose purity.[2] Only prepare aqueous solutions immediately before use.[1][2]

Q3: My DMSO stock has formed crystals. Can I heat it?

  • Answer: Yes, but gently.

  • Protocol: Warm the tube to 37°C in a water bath for 5–10 minutes. Vortex vigorously. Ensure the solution is perfectly clear before use.

  • Caution: If the crystals do not dissolve, moisture may have entered the DMSO, lowering the solubility of the nucleoside.[2] In this case, discard the stock.

Q4: Can I use acidic mobile phases (0.1% TFA) for LC-MS?

  • Answer: Yes, but minimize exposure time .

  • Context: TFA (Trifluoroacetic acid) is standard for ion pairing.[1][2] However, leaving 5'-FDA in 0.1% TFA in the autosampler for 24 hours will induce measurable degradation (up to 5%).[1][2]

  • Alternative: Use 0.1% Formic Acid (weaker acid) or Ammonium Acetate (pH 6.[1][2]8) if your separation allows.

Module 4: Quality Control & Validation

Before starting a critical experiment, validate the purity of your 5'-FDA using this standardized HPLC protocol.

Method: Reverse Phase Purity Check

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.[1][2]8) - Neutral pH protects the sample during the run.[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 260 nm (Adenine absorption maximum).[1][2]

  • Acceptance Criteria:

    • Main Peak (5'-FDA): > 95% Area.[1][2]

    • Impurity Peak (Adenine): < 2% Area.[1][2]

Storage_Decision_Tree Start Start: 5'-FDA Sample State Physical State? Start->State Solid Solid Powder State->Solid Liquid Liquid Solution State->Liquid Solid_Action Store at -20°C Desiccated + Dark Solid->Solid_Action Solvent_Check Solvent Type? Liquid->Solvent_Check Aqueous Aqueous (PBS/Water) Solvent_Check->Aqueous Organic Organic (DMSO) Solvent_Check->Organic Aq_Action USE IMMEDIATELY Do not store >24h Aqueous->Aq_Action DMSO_Action Store at -80°C Avoid -20°C (Freezing pt issues) Organic->DMSO_Action

Figure 2: Decision tree for determining the optimal storage environment based on sample state.

References

  • Esteban, J., et al. (2014).[2] "Origin of 5-Hydroxymethylfurfural Stability in Water/Dimethyl Sulfoxide Mixtures." ChemSusChem, 7(5), 1345-1353.[1][2] Link(Demonstrates DMSO's ability to stabilize furan/sugar derivatives against nucleophilic attack).[1][2]

  • Stockbridge, R. B., & Wolfenden, R. (2009).[2] "The rate of spontaneous cleavage of the glycosidic bond of adenosine."[2][4] Bioorganic Chemistry, 37(3), 84–89.[2] Link(Authoritative source on the kinetics of uncatalyzed and acid-catalyzed purine hydrolysis).

  • MedChemExpress. "this compound Product Safety & Storage." Link(Standard industry storage guidelines for 5'-FDA).[1][2]

  • FDA Guidance for Industry.[1][2] (2003).[1][2] "Stability Testing of New Drug Substances and Products Q1A(R2)." Link(Regulatory framework for defining stability limits).[1][2]

Sources

Validation & Comparative

Comparative Analysis: Inhibitory Potency of 5'-FDA vs. Adenosine Dialdehyde (Ox-Ad)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inhibitory Potency of 5'-Fluoro-5'-deoxyadenosine (5'-FDA) vs. Adenosine Dialdehyde (Ox-Ad) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Adenosine Dialdehyde (Ox-Ad) and This compound (5'-FDA) . While both are adenosine analogs used to modulate cellular methylation, they operate through fundamentally different mechanisms and potencies.

The Bottom Line:

  • Adenosine Dialdehyde (Ox-Ad) is a potent, irreversible (suicide) inhibitor of S-Adenosylhomocysteine (SAH) Hydrolase. It is the gold standard for experimentally inducing SAH accumulation to block methyltransferases.

  • 5'-FDA is a weak competitive inhibitor of SAH Hydrolase but serves as a primary substrate for 5'-Methylthioadenosine Phosphorylase (MTAP) . Its utility lies in blocking the methionine salvage pathway or acting as a cytotoxic prodrug, rather than direct SAH hydrolase ablation.

Mechanistic Profiling
Adenosine Dialdehyde (Ox-Ad)
  • Synonyms: Periodate-oxidized adenosine, AdOx.

  • Mechanism: Mechanism-Based Inactivation (Suicide Inhibition) . Ox-Ad contains a reactive aldehyde group at the 2',3' position of the ribose ring. Upon binding to the active site of SAH Hydrolase, it forms a covalent Schiff base with a critical lysine residue (or interacts irreversibly with the enzyme-bound NAD+ cofactor), leading to permanent inactivation of the enzyme.

  • Physiological Outcome: Rapid and sustained accumulation of S-Adenosylhomocysteine (SAH). High SAH levels product-inhibit all SAM-dependent methyltransferases (DNMTs, HMTs), causing global hypomethylation.

This compound (5'-FDA)[1][2][3]
  • Synonyms: 5'-F-Ado.[1][2][3][4][5][6]

  • Mechanism: Competitive Inhibition (Weak) / Alternative Substrate . 5'-FDA lacks the 5'-hydroxyl group required for phosphorylation by Adenosine Kinase, making it resistant to the AMP kinase pathway. Against SAH Hydrolase, it acts as a weak competitive inhibitor or a "dead-end" complex former.

  • Primary Target: It is a high-affinity substrate for MTAP (

    
    ). In MTAP-positive cells, it is cleaved to 5-fluoroadenine, which is then converted to the cytotoxic nucleotide 5-F-ATP/5-F-dATP.
    
Pathway Visualization

The following diagram illustrates the divergent targets of these two compounds within the methionine cycle.

MethylationCycle SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH CH3 Transfer SAM->SAH Inhibited by SAH Ado Adenosine SAH->Ado Hydrolysis Hcy Homocysteine SAH->Hcy Hydrolysis SAHH SAH Hydrolase (AHCY) SAH->SAHH MTA Methylthioadenosine (MTA) MTAP MTAP (Phosphorylase) MTA->MTAP MTs Methyltransferases (DNMTs, HMTs) SAHH->Ado OxAd Adenosine Dialdehyde (Ox-Ad) OxAd->SAHH Irreversible Inhibition FDA 5'-FDA FDA->SAHH Weak Comp. Inhibition FDA->MTAP Substrate/Blocker

Figure 1: Differential targeting of the methylation cycle. Ox-Ad directly ablates SAH Hydrolase, while 5'-FDA primarily targets the MTAP salvage pathway.

Quantitative Performance Comparison

The following data summarizes the kinetic parameters. Note the orders-of-magnitude difference in potency against SAH Hydrolase.

FeatureAdenosine Dialdehyde (Ox-Ad)This compound (5'-FDA)
Target Enzyme SAH Hydrolase (AHCY) MTAP (Primary), SAH Hydrolase (Secondary/Weak)
Inhibition Type Irreversible / SuicideCompetitive / Substrate
IC50 (SAH Hydrolase) 1.5 - 5.0 µM [1]> 100 µM (Est. based on 5'-deoxy analogs) [2]
Ki (SAH Hydrolase) < 10 nM (Effective Ki due to covalent bond)~150 µM (Weak affinity) [3]
Reversibility None (Requires new protein synthesis)Reversible (Washout effective)
Cellular Uptake Passive / Nucleoside TransportersNucleoside Transporters (hENT)
Primary Utility Inducing global hypomethylation via SAH accumulationStudying MTAP function or fluoronucleotide cytotoxicity

Critical Note on 5'-FDA Potency: Researchers often confuse 5'-FDA with (E)-5',4'-didehydro-5'-deoxy-5'-fluoroadenosine (MDL 28,842). The latter is a vinyl-fluoride derivative designed specifically as a mechanism-based inhibitor of SAH hydrolase with potency comparable to Ox-Ad. Saturated 5'-FDA (the subject of this guide) is NOT a potent SAH hydrolase inhibitor.

Experimental Protocols
A. SAH Hydrolase Inhibition Assay (Spectrophotometric)

Use this protocol to validate the inhibitory potency of your specific lot of Ox-Ad or 5'-FDA.

Principle: SAH Hydrolase catalyzes the hydrolysis of SAH to Adenosine (Ado) and Homocysteine (Hcy).[7][8] In the hydrolytic direction, the reaction is thermodynamically unfavorable. Therefore, the assay is typically run in the synthetic direction (Ado + Hcy


 SAH) or coupled with Adenosine Deaminase (ADA) to measure Ado release.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA.

  • Substrate: 50 µM SAH (for hydrolytic) or 1 mM Adenosine + 5 mM L-Homocysteine (for synthetic).

  • Enzyme: Recombinant Human SAH Hydrolase (20 nM final).

  • Detection: Ellman’s Reagent (DTNB) for Hcy detection or UV at 265 nm for SAH synthesis.

Workflow:

  • Pre-incubation: Incubate 20 nM SAH Hydrolase with varying concentrations of Ox-Ad (0.1 – 10 µM) or 5'-FDA (10 – 500 µM) in Buffer for 15 minutes at 37°C. Note: Pre-incubation is critical for Ox-Ad to form the Schiff base.

  • Initiation: Add Substrate mixture.

  • Measurement: Monitor absorbance at 412 nm (DTNB-Hcy complex) or 265 nm (SAH production) kinetically for 10 minutes.

  • Analysis: Plot % Residual Activity vs. Log[Inhibitor].

    • Expected Result: Ox-Ad should show near 100% inhibition at 10 µM. 5'-FDA will likely show <20% inhibition even at high concentrations.

B. Cellular Methylation Index (HPLC Analysis)

Use this to measure the functional impact on the cell.

  • Treatment: Treat cells (e.g., HepG2, Jurkat) with 20 µM Ox-Ad or 100 µM 5'-FDA for 24 hours.

  • Extraction: Lyse cells in 0.4 M Perchloric Acid (PCA). Centrifuge to remove protein.

  • HPLC Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: 50 mM NaH2PO4, 8 mM Heptanesulfonic acid (Ion pairing agent), 5% Methanol, pH 4.0.

    • Detection: UV at 254 nm.

  • Quantification: Measure SAM and SAH peak areas.

  • Calculation: Methylation Potential = [SAM] / [SAH].

    • Ox-Ad: Expect a massive increase in SAH, driving the ratio < 1.0.

    • 5'-FDA: Expect minimal change in SAH unless MTAP is the sole clearance pathway for MTA, in which case MTA (not SAH) accumulates.

References
  • Bartel, R. L., & Borchardt, R. T. (1984). Effects of adenosine dialdehyde on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells. Molecular Pharmacology, 25(3), 418–424. Link

  • Yuan, C. S., et al. (1993). Design and synthesis of S-adenosylhomocysteine hydrolase inhibitors. Nucleosides & Nucleotides, 12(3), 329-340. Link

  • Robins, M. J., et al. (1998). Nucleic Acid Related Compounds. 101. S-Adenosyl-L-homocysteine Hydrolase Does Not Hydrate (5'-Fluoro)vinyl or (6'-Halo)homovinyl Analogues Derived from 3'-Deoxyadenosine.[8] Journal of Medicinal Chemistry, 41(20), 3857–3864. Link

  • Sufrin, J. R., et al. (1989). Halogenated L-adenosines as inhibitors of S-adenosylhomocysteine hydrolase. Journal of Medicinal Chemistry, 32(5), 997–1001. Link

Sources

Publish Comparison Guide: Cross-reactivity of 5'-FDA in Adenosine Deaminase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The Core Question

Does 5'-Fluoro-5'-deoxyadenosine (5'-FDA)—a fluorinated nucleoside analog often associated with fluoropyrimidine metabolism—act as a substrate for mammalian Adenosine Deaminase (ADA, EC 3.5.4.4), or does it interfere with standard ADA activity assays?

The Scientific Verdict

5'-FDA exhibits negligible cross-reactivity as a substrate for mammalian ADA (ADA1/ADA2) but functions as a competitive inhibitor .

While the bacterial enzyme 5'-deoxyadenosine deaminase (DadD, EC 3.5.4.[1]41) specifically evolved to deaminate 5'-modified adenosines, mammalian ADA is highly selective for the ribose 5'-hydroxyl group. The substitution of the 5'-OH with a fluorine atom in 5'-FDA disrupts the critical hydrogen bonding network required for substrate orientation and transition-state stabilization within the mammalian ADA active site. Consequently, 5'-FDA does not generate a false-positive signal in ammonia- or inosine-based detection systems but may cause false-negative results (signal suppression) if present at high concentrations relative to the substrate.

Mechanistic Insight: Structural Basis of Specificity

To understand the lack of cross-reactivity, one must examine the atomic-level interaction between the enzyme and the substrate.

  • Natural Substrate (Adenosine): The 5'-hydroxyl group of adenosine forms a hydrogen bond with specific residues (typically His17 or Asp19 depending on the species/isoform) in the ADA active site. This anchor is essential for aligning the purine ring for the stereospecific nucleophilic attack by the zinc-activated water molecule at the C6 position.

  • The 5'-FDA Analog: The fluorine atom at the 5' position is electronegative and cannot act as a hydrogen bond donor. Furthermore, the C-F bond length and van der Waals radius differ from the C-OH group. This steric and electrostatic mismatch prevents the productive "induced fit" required for catalysis, rendering 5'-FDA resistant to deamination by mammalian ADA.

Pathway Visualization

The following diagram illustrates the divergence in enzymatic processing between Human ADA and Bacterial DadD.

ADA_Specificity cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products Ado Adenosine (Natural Substrate) hADA Mammalian ADA (EC 3.5.4.4) Ado->hADA DadD Bacterial DadD (EC 3.5.4.41) Ado->DadD FDA 5'-FDA (this compound) FDA->hADA  Blocked (Lack of 5'-OH H-bond) FDA->DadD  Catalysis Ino Inosine + NH3 (Signal Generated) hADA->Ino NoRxn No Reaction (Stable) hADA->NoRxn FDI 5'-Fluoro-Inosine + NH3 (Signal Generated) DadD->FDI

Caption: Divergent metabolic fates of Adenosine and 5'-FDA. Mammalian ADA fails to process 5'-FDA due to active site specificity requirements.

Experimental Validation Protocols

To validate 5'-FDA behavior in your specific assay matrix, follow this two-phase protocol. This system is self-validating: Phase 1 confirms lack of direct signal, while Phase 2 assesses interference.

Phase 1: Direct Cross-Reactivity Assessment (False Positive Check)

Objective: Determine if 5'-FDA generates a signal in the absence of Adenosine.

  • Reagent Preparation:

    • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

    • Enzyme: Recombinant Human ADA (rhADA) or sample matrix (e.g., serum).

    • Substrate A (Control): Adenosine (1 mM stock).

    • Substrate B (Test): 5'-FDA (1 mM stock).

    • Detection System: Berthelot Reagent (Ammonia detection) or coupled enzyme system (PNP/XOD/Peroxidase).

  • Workflow:

    • Well 1 (Blank): Buffer + Detection Reagents.

    • Well 2 (Positive Control): Buffer + Adenosine (50 µM) + Enzyme.

    • Well 3 (Test): Buffer + 5'-FDA (50 µM) + Enzyme.

    • Well 4 (High Test): Buffer + 5'-FDA (500 µM) + Enzyme.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Measurement: Read Absorbance (OD) or Fluorescence (RFU).

Acceptance Criteria:

  • Well 3 and Well 4 signals should be statistically equivalent to Well 1 (Blank).

  • Well 2 must show a strong signal (validating the enzyme is active).

Phase 2: Competitive Interference Assessment (False Negative Check)

Objective: Determine if 5'-FDA binds to ADA and inhibits the deamination of Adenosine.

  • Workflow:

    • Condition A (Reference): Adenosine (50 µM) + Enzyme.

    • Condition B (Interference Low): Adenosine (50 µM) + 5'-FDA (50 µM) + Enzyme.

    • Condition C (Interference High): Adenosine (50 µM) + 5'-FDA (500 µM) + Enzyme.

  • Calculation:

    
    
    

Interpretation:

  • < 10% Interference: 5'-FDA does not significantly affect the assay.

  • 10% Interference: 5'-FDA acts as a competitive inhibitor. Samples containing 5'-FDA may underestimate true ADA activity.

Quantitative Comparison: Kinetic Parameters

The following table summarizes the kinetic differences between the natural substrate and the 5'-FDA analog for Mammalian ADA .

ParameterAdenosine (Natural Substrate)5'-FDA (Test Analyte)Implication for Assay

(Affinity)
25–50 µMN/A (No measurable reaction)5'-FDA is not processed.

(Turnover)
100% (Reference)< 1% (Negligible)No false positive signal.

(Inhibition)
N/AEstimated > 100 µMPotential interference only at high molar excess.
Product Formed Inosine +

NoneStable in assay matrix.
Detection Signal Strong (OD/RFU increase)Baseline"Silent" in activity assays.

Note: Kinetic values are generalized for mammalian ADA (EC 3.5.4.4). Bacterial variants (e.g., from Streptomyces) may show different profiles.

References

  • O'Hagan, D., et al. (2002). The mechanism of the enzymatic fluorination in Streptomyces cattleya. National Institutes of Health (PMC). [Link]

  • Deng, H., et al. (2012). Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases. National Institutes of Health (PMC). [Link]

  • UniProt Consortium. (2025). UniProtKB - Q58936 (DadD_METJA) 5'-deoxyadenosine deaminase. [Link]

Sources

Safety Operating Guide

5'-Fluoro-5'-deoxyadenosine (5'-FDA): Safe Handling and Disposal Protocol

[1]

Executive Summary & Core Directive

The Goal: To establish a self-validating disposal workflow for 5'-Fluoro-5'-deoxyadenosine (5'-FDA) that mitigates operator exposure and environmental contamination.

The Challenge: 5'-FDA is a fluorinated nucleoside analogue.[1] Unlike standard organic waste, the presence of the Carbon-Fluorine (C-F) bond—one of the strongest in organic chemistry (bond energy ~485 kJ/mol)—renders this compound resistant to standard chemical deactivation methods.[2] Improper disposal via standard solvent streams or low-temperature oxidation can result in the release of persistent fluorinated byproducts.[1]

Immediate Action Required: All 5'-FDA waste must be segregated as Halogenated Cytotoxic/Toxic Waste and slated for high-temperature incineration.[1] Do not utilize standard bleach deactivation protocols, as they are insufficient to cleave the fluorinated moiety.

Hazard Identification & Toxicological Profile

Before handling waste, understanding the mechanism of toxicity is required to justify the PPE choices.

  • Mechanism of Action: As an antimetabolite and analogue of adenosine, 5'-FDA can interfere with nucleoside processing enzymes (e.g., methylthioadenosine phosphorylase). It acts as a prodrug or intermediate for fluorinated cytotoxic agents (related to 5-Fluorouracil pathways).[1]

  • Primary Risks:

    • Acute Toxicity (Oral): Harmful if swallowed (H302).[3]

    • Irritant: Causes skin (H315), eye (H319), and respiratory (H335) irritation.

    • Target Organ Toxicity: Potential for cumulative effects in high-turnover tissues (mucosa, bone marrow) due to antimetabolite activity.[1]

Table 1: Personal Protective Equipment (PPE) Matrix
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: min 0.11mm; Inner: standard)Nucleoside analogues can permeate standard latex.[1] Double gloving creates a sacrificial barrier and allows outer glove removal upon contamination without skin exposure.
Respiratory N95/P2 Mask (Solids) or Fume Hood (Liquids/Solids)Prevents inhalation of particulates. The solid powder is light and electrostatic; inhalation allows direct entry into the bloodstream via pulmonary alveoli.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for powders that can drift behind lenses.[1]
Body Tyvek® Lab Coat or Closed-front GownPrevents accumulation of dust on street clothes, reducing "take-home" exposure risks.[1]
Pre-Disposal Segregation Strategy

The integrity of the disposal process relies on Source Segregation . Mixing 5'-FDA with incompatible streams creates "Unknown" waste, elevating disposal costs and safety risks.[1]

  • Rule 1: The Halogen Separation.

    • Directive: Never mix 5'-FDA waste with non-halogenated solvents (e.g., Acetone, Ethanol) intended for fuel blending.

    • Reasoning: Halogens (Fluorine) corrode standard combustion chambers and require specialized scrubbers to capture Hydrogen Fluoride (HF) gas generated during incineration.

  • Rule 2: Oxidizer Isolation.

    • Directive: Keep away from strong oxidizing agents (e.g., Peroxides, Nitric Acid).[4]

    • Reasoning: Potential for uncontrolled exothermic reaction and release of toxic fluorinated gases.

Step-by-Step Disposal Workflow
A. Solid Waste (Powder, Contaminated Weigh Boats, PPE)
  • Containment: Place waste directly into a clear, 6-mil polyethylene bag .

  • Double Bagging: Seal the first bag and place it inside a second bag (Double Containment Standard).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid Debris."[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Transfer: Move to the Satellite Accumulation Area (SAA) . Place in the drum designated for "Solid Toxic/Cytotoxic Waste."

B. Liquid Waste (Stock Solutions, Reaction Mixtures)[5]
  • Characterization: Determine the primary solvent (e.g., DMSO, Water, Methanol).

  • Selection: Choose the "Halogenated Solvent" waste carboy.

    • Critical: If the solvent is water-based, do not pour down the drain.[1] The fluorinated compound persists in water treatment plants. Use a "Toxic Aqueous" waste stream.

  • Transfer: Funnel liquid into the carboy. Leave 10% headspace to prevent over-pressurization.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent.[1] Add rinsate to the same waste carboy.

Operational Workflow Diagram

The following decision tree visualizes the logic for segregating 5'-FDA waste streams.

FDA_DisposalStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Wipes, PPE)StateCheck->SolidSolidLiquidLiquid Waste(Stock, Supernatant)StateCheck->LiquidLiquidBaggingDouble Bag(6-mil Polyethylene)Solid->BaggingSolidLabelLabel: 'Toxic Solid'Do Not CompactBagging->SolidLabelIncinerationFinal Disposal:High-Temp Incineration (>1000°C)with ScrubberSolidLabel->IncinerationLab PackSolventCheckSolvent Type?Liquid->SolventCheckHaloStreamHalogenated Solvent Stream(e.g., DCM, Chloroform)SolventCheck->HaloStreamOrganicAqStreamToxic Aqueous Stream(NO DRAIN DISPOSAL)SolventCheck->AqStreamAqueousHaloStream->IncinerationAqStream->Incineration

Figure 1: Decision matrix for 5'-FDA waste segregation.[1] Note the strict prohibition of drain disposal for aqueous streams.

Emergency Spill Response (Spill < 500 mg)

If a spill occurs outside the fume hood:

  • Evacuate & Isolate: Clear the immediate area (radius of 10 ft). Post "Do Not Enter" signage.[1]

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

  • Contain (Solid): Cover powder with damp paper towels to prevent aerosolization (dust formation).

    • Do not dry sweep.

  • Clean: Wipe up the damp powder. Clean the surface three times with a soap/water solution.

  • Disposal: All cleanup materials (towels, gloves used) must be treated as Solid Hazardous Waste (see Section 4A).

Regulatory & Compliance Framework

This protocol aligns with the following regulatory standards. Adherence ensures compliance with federal and international safety laws.

  • EPA (USA): While 5'-FDA is not explicitly "P-Listed" (Acutely Toxic) or "U-Listed" (Toxic) under RCRA [1], it must be managed as a Characteristic Hazardous Waste due to toxicity and halogen content.[1]

  • OSHA (USA): Complies with the Hazard Communication Standard (29 CFR 1910.1200) regarding employee right-to-know and SDS availability [2].[1]

  • Destruction Efficiency: High-temperature incineration is the Best Demonstrated Available Technology (BDAT) for halogenated organics to prevent the formation of secondary pollutants [3].[1]

References
  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1][6][7] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 448403, 5'-Deoxy-5'-fluoroadenosine.[1] PubChem.[1] Available at: [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.